molecular formula C17H14F2N4O2 B611531 SP-13786 CAS No. 1448440-52-5

SP-13786

Katalognummer: B611531
CAS-Nummer: 1448440-52-5
Molekulargewicht: 344.31 g/mol
InChI-Schlüssel: PUOOCZVRHBHJRS-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SP-13786, also known as UAMC-1110, is a novel and highly selective inhibitor of fibroblast activation protein (FAP). It has an inhibitory concentration (IC50) of 3.2 nanomolar. This compound also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 micromolar . This compound is primarily used in scientific research to study its effects on FAP and related enzymes.

Wissenschaftliche Forschungsanwendungen

Research Findings

  • Inhibition of Lung Cancer Cell Migration and Invasion
    • A study demonstrated that SP-13786 significantly inhibited the migration and invasion of A549 lung cancer cells. This effect was mediated through the inhibition of Stat3 phosphorylation, which is crucial for epithelial-mesenchymal transition (EMT) in cancer progression .
  • Impact on Prion Protein Fragmentation
    • This compound was shown to reduce levels of C2 prion protein fragments in murine models of prion infections. This indicates its potential utility in studying prion diseases, where FAP's role in protein fragmentation is critical .
  • Bioluminescence Imaging Applications
    • The compound's unique properties allow it to be utilized in activity-based sensing applications for bioluminescence imaging. By employing this compound in probe designs, researchers can monitor FAP activity in vivo, providing insights into tumor dynamics and treatment responses .

Case Studies

StudyApplicationFindings
Lung Cancer Study Inhibition of A549 Cell MigrationThis compound reduced cell migration by affecting exosome release from CAFs .
Prion Disease Research Reduction of C2 Protein LevelsDemonstrated effectiveness in reducing prion protein fragments in murine models .
Bioluminescence Imaging Activity-Based ProbesEnabled real-time monitoring of FAP activity within tumors using bioluminescent probes .

Pharmacokinetics and Efficacy

This compound exhibits favorable pharmacokinetic properties with an IC50 value for FAP inhibition at approximately 3.2 nM. Its oral bioavailability has been reported at 51%, with a half-life of 3.2 hours in rat models . These characteristics suggest that this compound could be a viable candidate for therapeutic applications targeting FAP-related diseases.

Wirkmechanismus

Target of Action

SP-13786, also known as UAMC-1110, is a novel, potent, and highly selective inhibitor of Fibroblast Activation Protein (FAP) . FAP is a type II integral serine protease that is specifically expressed by activated fibroblasts . It also inhibits prolyl oligopeptidase (PREP) with an IC50 of 1.8 μM .

Mode of Action

This compound interacts with its primary target, FAP, by binding to it and inhibiting its activity. This inhibition occurs at low nanomolar concentrations, demonstrating the compound’s high potency . It also shows inhibitory activity and high selectivity against related dipeptidyl peptidases (DPPs) such as DPP4, DPP9, DPP2, and PREP .

Biochemical Pathways

FAP is related to multiple disease states involving remodeling of the extracellular matrix . By inhibiting FAP, this compound affects these biochemical pathways, potentially altering the course of diseases associated with FAP overexpression. The exact downstream effects of these alterations are still under investigation.

Pharmacokinetics

Pharmacokinetic evaluation in mice demonstrated that this compound has high oral bioavailability and a high plasma half-life . This suggests that the compound can be effectively absorbed and distributed in the body, and it remains in the system for a sufficient amount of time to exert its effects. It also has the potential to selectively and completely inhibit FAP in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SP-13786 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the quinoline ring.
  • Introduction of the cyano group.
  • Coupling of the pyrrolidine ring with the quinoline derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in a controlled environment to maintain consistency and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: SP-13786 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen Derivaten führen.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene und Nucleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Chinolinderivaten führen, während die Substitution verschiedene funktionelle Gruppen einführen kann .

Vergleich Mit ähnlichen Verbindungen

    FAP-IN-1: Another potent inhibitor of FAP with similar inhibitory properties.

    UAMC-1110: An alternative name for SP-13786, highlighting its role as a FAP inhibitor.

    DPPIV Inhibitors: Compounds that inhibit dipeptidyl peptidase IV, related to FAP inhibition.

Uniqueness: this compound is unique due to its high selectivity and potency in inhibiting FAP and PREP. Its low nanomolar IC50 value makes it a valuable tool in research and potential therapeutic applications. The compound’s ability to selectively inhibit FAP without significantly affecting other related enzymes sets it apart from other inhibitors .

Biologische Aktivität

SP-13786, also known as UAMC-1110 or FAP-IN-1, is a potent and selective inhibitor of fibroblast activation protein (FAP), a serine protease highly expressed in the tumor microenvironment, particularly in cancer-associated fibroblasts. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to modulate the tumor stroma.

  • Molecular Formula : C₁₇H₁₄F₂N₄O₂
  • Molecular Weight : 344.32 g/mol
  • IC50 Values :
    • FAP: 3.2 nM
    • Prolyl Endopeptidase: 1.8 μM

This compound functions by selectively inhibiting FAP, which plays a critical role in the remodeling of the extracellular matrix and the progression of various cancers. By inhibiting FAP, this compound may disrupt the supportive role that fibroblasts provide to tumors, potentially enhancing the efficacy of other therapeutic agents.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits high selectivity for FAP over other serine proteases. The compound's ability to inhibit FAP activity was confirmed through enzyme assays where it showed significant inhibition at low concentrations.

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)
Fibroblast Activation Protein (FAP)3.2
Prolyl Endopeptidase1800

In Vivo Studies

Pharmacokinetic studies in rats indicated that this compound has an oral bioavailability of 51% and a half-life (T1/2) of approximately 3.2 hours, suggesting favorable absorption and sustained activity in biological systems. This pharmacokinetic profile supports its potential use in therapeutic settings.

Case Studies and Applications

Recent studies have explored the application of this compound in various cancer models:

  • Urothelial Carcinoma : In situ activity staining using fluorescent probes based on this compound demonstrated selective detection of FAP in patient-derived tumor samples, highlighting its utility as a diagnostic tool in cancer pathology.
  • Combination Therapies : Research indicates that when used in conjunction with chemotherapeutic agents, this compound may enhance anti-tumor efficacy by altering the tumor microenvironment, thereby improving drug delivery and effectiveness.

Eigenschaften

IUPAC Name

N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O2/c18-17(19)7-11(8-20)23(10-17)15(24)9-22-16(25)13-5-6-21-14-4-2-1-3-12(13)14/h1-6,11H,7,9-10H2,(H,22,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOOCZVRHBHJRS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=CC=NC3=CC=CC=C23)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131123
Record name N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448440-52-5
Record name N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448440-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl]-2-oxoethyl]-4-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SP-13786
Reactant of Route 2
Reactant of Route 2
SP-13786
Reactant of Route 3
SP-13786
Reactant of Route 4
Reactant of Route 4
SP-13786
Reactant of Route 5
Reactant of Route 5
SP-13786
Reactant of Route 6
Reactant of Route 6
SP-13786
Customer
Q & A

Q1: What makes UAMC-1110 a promising candidate for targeting tumors?

A1: UAMC-1110 exhibits high affinity for FAP, an enzyme overexpressed in the tumor microenvironment, particularly by cancer-associated fibroblasts (CAFs) [, , ]. This selective targeting to the tumor microenvironment makes it potentially valuable for both imaging and therapeutic applications in various cancer types.

Q2: How does the dimerization of UAMC-1110 impact its effectiveness as a radiopharmaceutical?

A2: While monomeric UAMC-1110 shows promise in molecular imaging, its short tumor retention time limits its therapeutic potential, especially with radionuclides like Lutetium-177 and Actinium-225 that have longer half-lives []. Dimerization, as seen with DOTAGA.(SA.FAPi)2 and the novel DOTAGA.Glu.(FAPi)2, improves tumor retention and allows for better matching with the physical half-lives of therapeutic radionuclides [].

Q3: Has the effectiveness of UAMC-1110 in combination with other treatment modalities been explored?

A3: Yes, research has investigated the use of UAMC-1110 alongside radiotherapy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) []. While the combination showed potential in enhancing anti-tumor T cell infiltration, it did not significantly improve survival, suggesting the need for further investigation and potential optimization with other therapeutic strategies [].

Q4: What are the challenges in developing selective activity-based probes for FAP using UAMC-1110?

A4: A key challenge lies in achieving selectivity for FAP over closely related enzymes like prolyl oligopeptidase (PREP) []. Researchers are actively working on novel probe designs based on the UAMC-1110 scaffold to address this challenge and enable more accurate quantification of enzymatically active FAP [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.